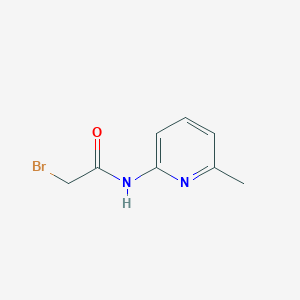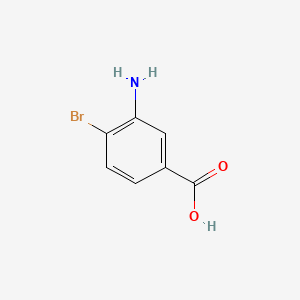
N-benzyl-2-chloro-N-(2-hydroxyethyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of related compounds often involves acetylation, esterification, and ester interchange steps. For instance, the synthesis of 2-hydroxy-N-methyl-N-phenyl-acetamide was achieved through these steps, starting with N-methylaniline and chloracetyl chloride, followed by reaction with anhydrous sodium acetate and methanol . This method could potentially be adapted for the synthesis of N-benzyl-2-chloro-N-(2-hydroxyethyl)acetamide by choosing appropriate starting materials and reagents.
Molecular Structure Analysis
The molecular structures of benzylacetamide derivatives are characterized by various spectroscopic techniques, including IR and MS spectroscopy, and confirmed by elemental analysis . X-ray diffraction analysis is also used to determine the crystal structures of these compounds, revealing details such as bond lengths, angles, and conformations . The molecular structure of N-benzyl-2-chloro-N-(2-hydroxyethyl)acetamide would likely be elucidated using similar analytical methods.
Chemical Reactions Analysis
Benzylacetamide derivatives can undergo a range of chemical reactions. For example, the interaction of N-(2-hydroxyphenyl)acetamide with methyl(organyl)dichlorosilanes leads to the formation of silaheterocyclic compounds . Additionally, N-benzyl-2-cyano-2-(hydroxyimino)acetamide can undergo a Beckmann-type rearrangement to yield unexpected products . These examples suggest that N-benzyl-2-chloro-N-(2-hydroxyethyl)acetamide could also participate in interesting chemical transformations.
Physical and Chemical Properties Analysis
The physical and chemical properties of benzylacetamide derivatives are influenced by their molecular structures. The crystal and molecular structures of these compounds often exhibit hydrogen bonding and other non-covalent interactions, which can affect their melting points, solubility, and stability . The properties of N-benzyl-2-chloro-N-(2-hydroxyethyl)acetamide would likely be studied in a similar context, with attention to how the chloro and hydroxyethyl groups influence its behavior.
Relevant Case Studies
Case studies of similar compounds provide insights into the potential applications and behaviors of N-benzyl-2-chloro-N-(2-hydroxyethyl)acetamide. For instance, some benzylacetamide derivatives have been investigated for their anticonvulsant activities, with structural comparisons made to known anticonvulsant drugs . While not a direct case study of the compound , these studies highlight the potential pharmacological relevance of benzylacetamide derivatives.
Aplicaciones Científicas De Investigación
Alzheimer’s Disease Research
- Summary of Application : “N-benzyl-2-chloro-N-(2-hydroxyethyl)acetamide” has been used in the design and synthesis of dual acetylcholinesterase and beta-secretase inhibitors for the treatment of Alzheimer’s disease . This approach is based on the amyloid and cholinergic hypotheses of Alzheimer’s disease, which suggest that the disease progresses due to the accumulation of amyloid-beta plaques and a decrease in acetylcholine, a neurotransmitter, in the brain .
- Methods of Application : The multitarget-directed ligand (MTDL) approach was used to develop multi-functional agents that can serve as dual beta-secretase (BACE 1) and Acetylcholinesterase (AChE) inhibitors . A series of new compounds were designed, synthesized, and evaluated .
- Results or Outcomes : From this research, a new compound was identified as a dual cholinesterase and beta-secretase inhibitor without toxicity . This compound could potentially be a promising therapeutic agent for Alzheimer’s disease .
Preparation of Aryl Substituted Piperazinyl Acetamides
- Summary of Application : “N-benzyl-2-chloro-N-(2-hydroxyethyl)acetamide” can be used in the preparation of 2-[4-(Aryl substituted) piperazin-1-yl]-N-benzylacetamides . These compounds are of interest in medicinal chemistry due to their potential pharmacological properties.
- Methods of Application : The compound is reacted with corresponding arylpiperazines to yield the desired product .
- Results or Outcomes : The reaction results in the formation of 2-[4-(Aryl substituted) piperazin-1-yl]-N-benzylacetamides .
Preparation of N-Methylacetamide and N-Benzylacetamide
- Summary of Application : “N-benzyl-2-chloro-N-(2-hydroxyethyl)acetamide” can also be used in the preparation of N-Methylacetamide and N-Benzylacetamide . These compounds are commonly used as solvents in organic synthesis.
- Methods of Application : The compound is reacted with di-tert-butyl 1,4,7-triazacyclononane-1,4-diacetate to yield the desired products .
- Results or Outcomes : The reaction results in the formation of N-Methylacetamide and N-Benzylacetamide .
Preparation of bis[N-Benzyl-2-(quinolin-8-yloxy)acetamide] Monohydrate
- Summary of Application : “N-benzyl-2-chloro-N-(2-hydroxyethyl)acetamide” can be used in the preparation of bis[N-Benzyl-2-(quinolin-8-yloxy)acetamide] monohydrate . This compound has potential applications in medicinal chemistry.
- Methods of Application : The compound is reacted with 8-hydroxyquinoline to yield the desired product .
- Results or Outcomes : The reaction results in the formation of bis[N-Benzyl-2-(quinolin-8-yloxy)acetamide] monohydrate .
Preparation of N-Benzyl-2-(1H-imidazol-1-yl)acetamide
- Summary of Application : “N-benzyl-2-chloro-N-(2-hydroxyethyl)acetamide” can also be used in the preparation of N-Benzyl-2-(1H-imidazol-1-yl)acetamide . This compound is of interest in medicinal chemistry due to its potential pharmacological properties.
- Methods of Application : The compound is reacted with imidazole to yield the desired product .
- Results or Outcomes : The reaction results in the formation of N-Benzyl-2-(1H-imidazol-1-yl)acetamide .
Propiedades
IUPAC Name |
N-benzyl-2-chloro-N-(2-hydroxyethyl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClNO2/c12-8-11(15)13(6-7-14)9-10-4-2-1-3-5-10/h1-5,14H,6-9H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYUWNFAYERZSNN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN(CCO)C(=O)CCl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20395662 |
Source


|
| Record name | N-benzyl-2-chloro-N-(2-hydroxyethyl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20395662 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.69 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-benzyl-2-chloro-N-(2-hydroxyethyl)acetamide | |
CAS RN |
100129-49-5 |
Source


|
| Record name | N-benzyl-2-chloro-N-(2-hydroxyethyl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20395662 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-[4-(dimethylamino)phenyl]-4-ethyl-4H-1,2,4-triazole-3-thiol](/img/structure/B1274855.png)








![2,3-bis[(Z)-(4-chlorophenyl)methylidene]succinic acid](/img/structure/B1274882.png)



